

An In-depth Technical Guide to the Chemical Structure of Retronecine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Retronecine**

Cat. No.: **B1221780**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retronecine is a pivotal pyrrolizidine alkaloid that serves as the structural foundation for a multitude of naturally occurring, biologically active compounds.^{[1][2][3]} Found in various plant species, particularly within the genera *Senecio* and *Crotalaria*, it is a molecule of significant interest due to the pronounced hepatotoxicity associated with many of its esterified derivatives.^{[1][3]} This toxicity is not inherent to **retronecine** itself but arises from its metabolic activation within the liver. An understanding of its chemical structure, stereochemistry, and metabolic fate is crucial for toxicological assessment, natural product synthesis, and the development of potential therapeutics. This guide provides a detailed overview of the chemical and physical properties of **retronecine**, its spectroscopic signature, a general protocol for its isolation, and a comprehensive look at its metabolic pathway and mechanism of toxicity.

Chemical Structure and Properties

Retronecine possesses a bicyclic pyrrolizidine core.^[4] Its systematic IUPAC name is (1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol.^{[1][5][6]} The structure is characterized by a double bond at the C1-C2 position and two hydroxyl groups at C7 and C9 (the hydroxymethyl substituent), which are sites for esterification in naturally occurring toxic pyrrolizidine alkaloids. The presence of the 1,2-unsaturated necine base is a key structural feature for its toxicity upon metabolic activation.^[7]

Below is a diagram of the chemical structure of **retronecine**, generated using the DOT language.

Caption: Chemical structure of **Retronecine**.

Physicochemical Properties

A summary of the key physicochemical properties of **retronecine** is provided in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₃ NO ₂	[1][3][5][6][8][9]
Molecular Weight	155.19 g/mol	[1][3][5][6][8]
IUPAC Name	(1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol	[1][5][6]
CAS Registry Number	480-85-3	[3][6][8][9]
Appearance	Crystals from acetone	[3][10]
Melting Point	119-120 °C	[3][10]
Optical Rotation [α]D	+4.95° (c = 0.58 in ethanol)	[3][10]

Spectroscopic Data

The structural elucidation of **retronecine** is supported by various spectroscopic techniques. Below is a summary of its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **retronecine** have been fully assigned. The chemical shifts are indicative of its unique bicyclic structure with olefinic and hydroxyl-bearing carbons.

Table 2.1: ¹³C NMR Spectral Data of **Retronecine** Hydrochloride in D₂O

Carbon Atom	Chemical Shift (δ , ppm)
C-1	134.8
C-2	126.5
C-3	61.8
C-5	54.0
C-6	35.8
C-7	76.5
C-8	79.5
C-9 (CH ₂ OH)	62.5

Data sourced from Robien, W. et al., as cited in SpectraBase.[\[11\]](#)

Table 2.2: ¹H NMR Spectral Data of **Retronecine** A comprehensive list of proton NMR assignments can be found in the literature, which is crucial for confirming the stereochemistry and constitution of the molecule.[\[12\]](#)[\[13\]](#)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **retronecine** reveals a characteristic fragmentation pattern. The major fragment ions are observed at m/z ratios of 111, 94, and 80.[\[4\]](#)[\[14\]](#) This fragmentation is a key diagnostic tool for identifying the **retronecine** core in analyses of complex mixtures.[\[15\]](#)[\[16\]](#)

m/z	Putative Fragment
155	[M] ⁺ (Molecular Ion)
138	[M - OH] ⁺
120	[M - OH - H ₂ O] ⁺
94	C ₆ H ₈ N ⁺
80	C ₅ H ₆ N ⁺

Fragmentation data is based on typical EI-MS spectra for retronecine.[\[17\]](#)

Experimental Protocols

Isolation of Retronecine from Senecio Species

The following is a generalized protocol for the isolation of **retronecine** from plant sources. This protocol is based on established methods for pyrrolizidine alkaloid extraction and purification.
[\[18\]](#)

Table 3.1: Example Quantitative Data for Isolation from 1 kg of Dried Plant Material

Stage of Isolation	Total Weight/Volume	Estimated Purity	Estimated Yield
Dried Plant Material	1000 g	<1%	-
Crude Methanolic Extract	100 g	1-2%	-
Acidic Aqueous Fraction	500 mL	5-10%	450 mg
Crude Alkaloid Fraction	5 g	40-50%	400 mg
Column Chromatography Fraction	500 mg	70-80%	300 mg

| Preparative HPLC Purified **Retronecine** | 150 mg | >95% | 150 mg |

Methodology:

- Plant Material Preparation:

- Aerial parts of a suitable *Senecio* species are obtained.
 - The plant material is air-dried in a well-ventilated area, shielded from direct sunlight.
 - The dried material is ground into a fine powder.

- Extraction:

- The powdered plant material (1 kg) is macerated in 80% methanol (5 L) at room temperature for 48 hours with periodic stirring.
 - The extract is filtered, and the process is repeated twice more with fresh solvent.
 - The combined filtrates are concentrated under reduced pressure using a rotary evaporator (temperature $\leq 45^{\circ}\text{C}$) to yield the crude methanolic extract.

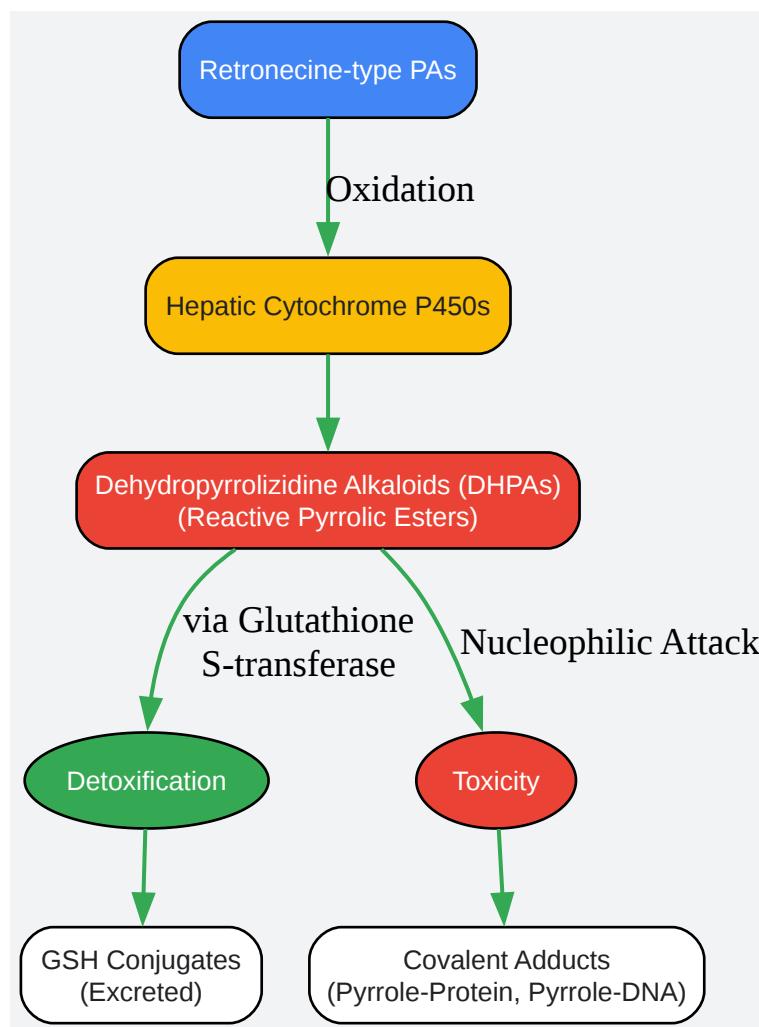
- Acid-Base Partitioning:

- The crude extract is dissolved in 1 M sulfuric acid (500 mL).
 - The acidic solution is filtered and then washed with diethyl ether (3 x 250 mL) to remove non-polar impurities. The ether layers are discarded.
 - The aqueous layer is made alkaline (pH 9-10) with concentrated ammonium hydroxide in an ice bath.
 - The basic solution is extracted with dichloromethane (5 x 250 mL).
 - The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude alkaloid fraction.

- Chromatographic Purification:

- Column Chromatography: The crude alkaloid fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol of increasing polarity. Fractions are collected and monitored by TLC.
- Preparative HPLC: Fractions enriched with **retronecine** are further purified by preparative high-performance liquid chromatography to yield pure **retronecine** (>95%).

Total Synthesis

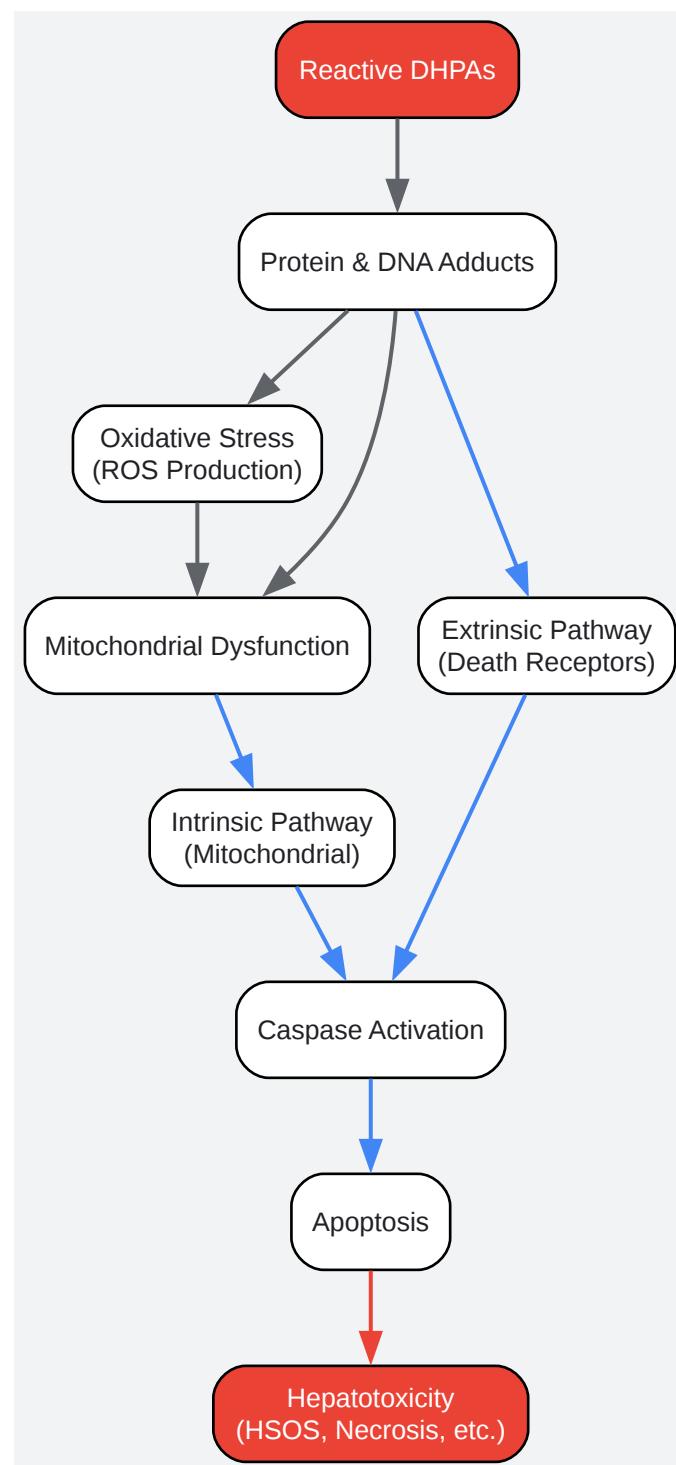

Numerous strategies for the total synthesis of **retronecine** have been reported, often employing chiral precursors to achieve the desired stereochemistry.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) These synthetic routes are invaluable for producing **retronecine** and its analogues for pharmacological and toxicological studies.

Metabolic Activation and Mechanism of Toxicity

Retronecine-containing pyrrolizidine alkaloids are not directly toxic but require metabolic activation in the liver.[\[7\]](#)[\[8\]](#) This process is a critical area of study in toxicology and drug metabolism.

Metabolic Activation Pathway

The primary pathway for the toxification of **retronecine**-based alkaloids involves oxidation by cytochrome P450 (CYP) enzymes in the liver. This generates highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[\[1\]](#)[\[5\]](#)[\[6\]](#) These electrophilic intermediates can be detoxified through conjugation with glutathione (GSH) or can covalently bind to cellular nucleophiles like proteins and DNA, initiating cellular damage.[\[8\]](#)[\[23\]](#)



[Click to download full resolution via product page](#)

Caption: Metabolic activation pathway of **retronecine**.

Cellular Mechanism of Hepatotoxicity

The formation of DHPAs and their subsequent adduction to cellular macromolecules triggers a cascade of events leading to hepatotoxicity, primarily characterized by hepatic sinusoidal obstruction syndrome (HSOS).^[7] The key mechanisms include the induction of oxidative stress, disruption of mitochondrial function, and the activation of apoptotic pathways.^[24]

[Click to download full resolution via product page](#)

Caption: Cellular mechanism of **retronecine**-induced hepatotoxicity.

Conclusion

Retronecine is a structurally significant and biologically relevant pyrrolizidine alkaloid. Its rigid, bicyclic framework and specific stereochemistry are central to the toxic properties of its naturally occurring esters. A thorough understanding of its structure, spectroscopic characteristics, and the metabolic pathways leading to its toxicification is essential for professionals in natural product chemistry, toxicology, and drug development. The information presented in this guide serves as a comprehensive technical resource for researchers working with this important class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis and hepatotoxicity of retronecine diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retrorsine | C18H25NO6 | CID 5281743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Elucidating the mass spectrum of the retronecine alkaloid using DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 9. ¹³C nuclear magnetic resonance spectra of the *Senecio* alkaloids, retrorsine, swazine, isoline, and hygrophylline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Retronecine [drugfuture.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 18. benchchem.com [benchchem.com]
- 19. Enantiospecific synthesis of (+)-retronecine, (+)-crotonecine, and related alkaloids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. researchgate.net [researchgate.net]
- 22. oxfordscicencetrove.com [oxfordscicencetrove.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Retronecine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1221780#what-is-the-chemical-structure-of-retronecine\]](https://www.benchchem.com/product/b1221780#what-is-the-chemical-structure-of-retronecine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com